molecular formula C24H22N2O5S B11478896 Methyl 4-{2-[(4-methoxyphenyl)carbamoyl]-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridin-4-yl}benzoate

Methyl 4-{2-[(4-methoxyphenyl)carbamoyl]-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridin-4-yl}benzoate

Cat. No.: B11478896
M. Wt: 450.5 g/mol
InChI Key: DTAKXUWVURRGJS-UHFFFAOYSA-N
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Description

METHYL 4-{2-[(4-METHOXYPHENYL)CARBAMOYL]-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDIN-4-YL}BENZOATE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a methoxyphenyl group, and a benzoate ester. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{2-[(4-METHOXYPHENYL)CARBAMOYL]-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDIN-4-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the formation of the thieno[2,3-b]pyridine core through cyclization reactions, followed by the introduction of the methoxyphenyl group via nucleophilic substitution. The final step involves esterification to form the benzoate ester. Reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and control of reaction parameters is common to ensure consistency and efficiency. Purification processes such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{2-[(4-METHOXYPHENYL)CARBAMOYL]-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDIN-4-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

METHYL 4-{2-[(4-METHOXYPHENYL)CARBAMOYL]-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDIN-4-YL}BENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 4-{2-[(4-METHOXYPHENYL)CARBAMOYL]-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDIN-4-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-{2-[(4-METHOXYPHENYL)CARBAMOYL]-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDIN-4-YL}BENZOATE: is compared with other thienopyridine derivatives and benzoate esters.

    Thienopyridine Derivatives: Compounds such as clopidogrel and ticlopidine, which are used as antiplatelet agents.

    Benzoate Esters: Compounds like methyl benzoate and ethyl benzoate, which are used in fragrances and as intermediates in organic synthesis.

Uniqueness

The uniqueness of METHYL 4-{2-[(4-METHOXYPHENYL)CARBAMOYL]-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDIN-4-YL}BENZOATE lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H22N2O5S

Molecular Weight

450.5 g/mol

IUPAC Name

methyl 4-[2-[(4-methoxyphenyl)carbamoyl]-3-methyl-6-oxo-5,7-dihydro-4H-thieno[2,3-b]pyridin-4-yl]benzoate

InChI

InChI=1S/C24H22N2O5S/c1-13-20-18(14-4-6-15(7-5-14)24(29)31-3)12-19(27)26-23(20)32-21(13)22(28)25-16-8-10-17(30-2)11-9-16/h4-11,18H,12H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

DTAKXUWVURRGJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CC=C(C=C3)C(=O)OC)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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